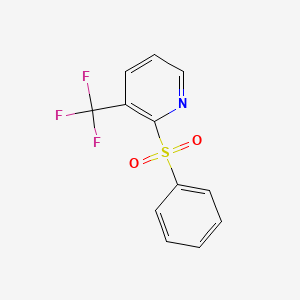

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine

Description

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a benzenesulfonyl group and a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7-4-8-16-11(10)19(17,18)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDRZTAMZLLZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange

Procedure ():

- Chlorination : 3-Picoline undergoes liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).

- Fluorination : Vapor-phase fluorination of 2,3,5-DCTC yields 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂, 60–100°C, 5–10 h | 85–90 |

| Fluorination | HF, catalyst (Cr₂O₃/Al₂O₃), 300°C | 70–75 |

Pyridine Ring Construction

Procedure ():

- Condensation of trifluoromethyl-containing building blocks (e.g., ethyl trifluoroacetate) with ammonia or amines under high-temperature conditions.

Example :

$$ \text{CF}3\text{COOEt} + \text{NH}3 \xrightarrow{\Delta} \text{CF}_3\text{-pyridine derivatives} $$

Sulfonylation of TFMP Intermediates

The benzenesulfonyl group is introduced via nucleophilic substitution or metal-catalyzed coupling:

Nucleophilic Substitution

Procedure ():

- Substrate : 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF).

- Reaction : React with benzenesulfonyl chloride in the presence of a base (e.g., DBU).

Conditions :

Mechanism :

$$ \text{2,3-CTF} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{DBU}} \text{Target Compound} + \text{HCl} $$

Transition Metal-Mediated Coupling

Procedure ():

- Use iridium catalysts (e.g., [Ir(OMe)(COD)]₂) with ligands (dtbbpy) to facilitate C–H borylation, followed by sulfonylation.

Optimized Parameters :

| Component | Quantity |

|---|---|

| [Ir(OMe)(COD)]₂ | 1 mol% |

| dtbbpy ligand | 2 mol% |

| HBPin | 1.5 equiv |

| Temperature | 80°C, 12 h |

Alternative One-Pot Synthesis

A tandem protocol combines sulfonylation and esterification ():

Steps :

- React benzenesulfonyl azide with a pyridine-carboxylic acid derivative.

- Use DBU as a base in DCE at 60°C.

Advantages :

- Avoids intermediate isolation.

- Yields: 84–88% for electron-donating substituents.

Characterization and Validation

- NMR : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm sulfonyl and CF₃ group integration ().

- HPLC–MS : Used to verify purity (>95% in most cases).

Industrial-Scale Considerations

Patent Methods ():

- Workup : Liquid-liquid extraction with dichloromethane, followed by rotary evaporation.

- Scale-Up Yields : ~80% for multi-kilogram batches.

Challenges and Optimizations

- Regioselectivity : Directing groups (e.g., chlorine) ensure sulfonylation at the 2-position.

- Side Reactions : Competing fluorination or over-sulfonylation mitigated by temperature control ().

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

Enzyme Inhibition

Research indicates that 2-(benzenesulfonyl)-3-(trifluoromethyl)pyridine exhibits potential as an enzyme inhibitor. Its mechanism of action involves binding to specific sites on enzymes or receptors, which can modulate biological pathways effectively. This property is crucial for developing therapeutic agents aimed at various diseases.

Antimicrobial Properties

Studies have demonstrated the compound's effectiveness against specific bacterial strains, suggesting its utility in developing new antimicrobial agents. The trifluoromethyl group enhances binding affinity to biological targets, making it a promising candidate for further research in drug development.

Applications in Medicinal Chemistry

The compound's structural features make it suitable for:

- Drug Development : Its ability to interact with various biological targets positions it as a valuable candidate for developing new pharmaceuticals.

- Agrochemicals : Similar compounds with trifluoromethyl groups have been successfully used in crop protection products, indicating potential applications in agrochemical formulations.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 2-chloro-3-trifluoromethylpyridine | Chlorine atom substitution on pyridine | Intermediate in pharmaceuticals |

| 3-(trifluoromethyl)-2-pyridone | Hydroxy group and trifluoromethyl substitution | Ligands in catalytic reactions |

| 3-(trifluoromethyl)phenylthiourea | Trifluoromethyl group with thiourea | Antimicrobial activity |

Case Studies

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into their potential therapeutic uses.

- Agrochemical Development : The application of trifluoromethylated compounds in crop protection has led to the development of several successful agrochemicals, demonstrating the practical utility of such compounds in agriculture.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to stronger interactions with hydrophobic pockets in proteins and increased stability of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

2-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the pyridine ring.

3-(Trifluoromethyl)pyridine: Similar but lacks the benzenesulfonyl group.

2-(Benzenesulfonyl)pyridine: Similar but lacks the trifluoromethyl group.

Uniqueness

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the benzenesulfonyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .

Biological Activity

2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₃H₈F₃N₁O₂S

- Molecular Weight : 305.26 g/mol

The presence of a trifluoromethyl group and a benzenesulfonyl moiety contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in its pharmacological effects. For example, it may interfere with metabolic pathways by inhibiting key enzymes involved in cellular processes.

- Receptor Binding : It can bind to various receptors in the body, influencing signaling pathways that regulate physiological responses.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies indicate that compounds with similar structures have shown significant antimicrobial properties against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus) .

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.39 mg/L against S. aureus, suggesting potent antibacterial activity .

-

Anticancer Potential :

- The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

- Case studies involving similar pyridine derivatives have shown promising results in preclinical models.

- Enzyme Inhibition :

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- A study highlighted the compound's interaction with specific molecular targets, leading to significant inhibition of enzyme activity .

- Another investigation focused on the structure-activity relationship (SAR), revealing that modifications in the benzenesulfonyl group can enhance antimicrobial efficacy .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.39 – 3.12 mg/L | |

| Anticancer | Inhibits cell growth | |

| Enzyme Inhibition | α-glucosidase inhibition |

Case Studies

Several case studies have explored the efficacy of related compounds:

- Antibacterial Efficacy :

- Anticancer Studies :

Q & A

Q. What are the typical synthetic routes for 2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine?

The synthesis often involves multi-step nucleophilic substitution reactions. For example, a chlorinated pyridine derivative (e.g., 2-chloro-3-(trifluoroethoxy)pyridine) reacts with benzenesulfonyl thiols under basic conditions (e.g., triethylamine) to prevent hydrolysis of intermediates . The trifluoromethyl group is introduced via electrophilic substitution using fluorinating agents like trifluoromethyl iodide or copper-mediated coupling reactions. Multi-step protocols may also include protecting group strategies to ensure regioselectivity .

Q. How do the structural features of this compound influence its chemical reactivity?

The benzenesulfonyl group is strongly electron-withdrawing, polarizing the pyridine ring and activating positions for nucleophilic attack. The trifluoromethyl group further enhances electrophilicity, particularly at the 4- and 6-positions of the pyridine ring. Crystal structure analyses (e.g., dihedral angles of 76.7° between aromatic rings) reveal steric hindrance that can slow down reactions at certain sites while promoting stacking interactions in solid-state packing .

Q. What are the common derivatization strategies for modifying this compound?

The bromomethyl group (if present in analogs) allows for alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura). The sulfonyl group can undergo nucleophilic displacement with amines or thiols to generate sulfonamides or sulfides, respectively . Fluorinated groups are typically retained due to their metabolic stability, but substitution at the pyridine nitrogen (e.g., methylation) can alter solubility and bioavailability .

Q. How is the purity and identity of this compound validated in synthetic workflows?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (HPLC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, particularly the electronic environment of fluorine atoms. X-ray crystallography provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

The trifluoromethyl group’s electron-withdrawing effect directs nucleophilic attacks to the pyridine ring’s 4-position, while the benzenesulfonyl group stabilizes intermediates through resonance. Density functional theory (DFT) calculations can model charge distribution, and kinetic studies under varying pH conditions reveal protonation-dependent reactivity .

Q. How does this compound interact with biological targets such as enzymes or receptors?

The sulfonamide moiety can act as a hydrogen-bond acceptor, inhibiting enzymes like carbonic anhydrase or kinases. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities, while molecular docking studies predict interactions with active-site residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

Q. What strategies mitigate stability issues during storage or reaction conditions?

Anhydrous solvents (e.g., THF, DMF) and inert atmospheres prevent hydrolysis of sensitive groups like sulfonamides. Stabilizing agents (e.g., antioxidants) are added for long-term storage. Thermal gravimetric analysis (TGA) identifies decomposition thresholds, guiding optimal reaction temperatures .

Q. How do structural analogs of this compound compare in bioactivity studies?

Substituting the benzenesulfonyl group with thiophene or triazole rings (e.g., N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide) alters lipophilicity and target selectivity. Comparative studies using in vitro assays (e.g., IC₅₀ measurements) and pharmacokinetic profiling (e.g., metabolic half-life) highlight structure-activity relationships .

Q. What advanced spectroscopic techniques resolve ambiguities in reaction pathways?

Dynamic NMR experiments track intermediate formation in real-time. ¹⁹F NMR is particularly useful for monitoring fluorinated groups due to its high sensitivity. Time-resolved infrared (IR) spectroscopy identifies transient species during catalytic cycles .

Q. How are computational methods applied to optimize synthetic routes?

Retrosynthetic analysis using software like ChemAxon identifies feasible pathways. Molecular dynamics simulations predict solvent effects on reaction rates, while machine learning models correlate reaction conditions (e.g., temperature, catalyst loading) with yield outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.